molecular formula C29H46N6O7 B14223025 H-Ala-Phe-Gly-Ala-Ile-Leu-OH CAS No. 574749-68-1

H-Ala-Phe-Gly-Ala-Ile-Leu-OH

Cat. No.: B14223025
CAS No.: 574749-68-1
M. Wt: 590.7 g/mol
InChI Key: QUDSNFZLHLEZEU-NKPWQZCCSA-N
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Description

The compound H-Ala-Phe-Gly-Ala-Ile-Leu-OH is a peptide consisting of six amino acids: alanine, phenylalanine, glycine, alanine, isoleucine, and leucine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like NHS-esters are used for labeling peptides with fluorescent dyes.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while substitution reactions can yield fluorescently labeled peptides.

Scientific Research Applications

Peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide bond formation and stability.

    Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.

    Medicine: Potential therapeutic agents or diagnostic tools due to their ability to interact with specific biological targets.

    Industry: Used in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism by which peptides exert their effects often involves binding to specific receptors or enzymes. This interaction can trigger a cascade of molecular events, leading to a biological response. For example, peptides can act as enzyme inhibitors, blocking the active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Gly-Phe-Ala-Ile-Leu-OH: A similar peptide with a different sequence order.

    H-Gly-Ala-Phe-Ile-Leu-OH: A shorter peptide missing one alanine residue.

    H-Ala-Phe-Gly-Ala-Ile-Val-OH: A peptide with valine instead of leucine.

Uniqueness

The uniqueness of H-Ala-Phe-Gly-Ala-Ile-Leu-OH lies in its specific sequence, which determines its structure and function. The presence of hydrophobic amino acids like isoleucine and leucine can influence its interaction with lipid membranes, making it useful in studies related to membrane proteins.

Properties

CAS No.

574749-68-1

Molecular Formula

C29H46N6O7

Molecular Weight

590.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C29H46N6O7/c1-7-17(4)24(28(40)34-22(29(41)42)13-16(2)3)35-26(38)19(6)32-23(36)15-31-27(39)21(33-25(37)18(5)30)14-20-11-9-8-10-12-20/h8-12,16-19,21-22,24H,7,13-15,30H2,1-6H3,(H,31,39)(H,32,36)(H,33,37)(H,34,40)(H,35,38)(H,41,42)/t17-,18-,19-,21-,22-,24-/m0/s1

InChI Key

QUDSNFZLHLEZEU-NKPWQZCCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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